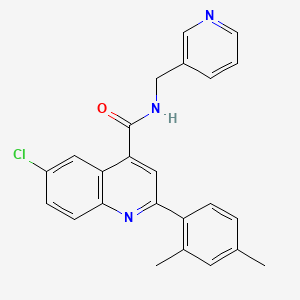
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been recently studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to reduce inflammation, inhibit cancer cell growth, and promote apoptosis. It has also been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the role of NF-κB in various diseases and to investigate the potential therapeutic applications of NF-κB inhibitors. However, one of the limitations of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is the investigation of its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more potent and selective NF-κB inhibitors based on the structure of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. Additionally, the combination of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide with other therapies, such as chemotherapy and immunotherapy, should be explored for its potential synergistic effects.
Conclusion:
In conclusion, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively investigated, and its efficacy has been demonstrated in preclinical studies. While there are limitations to its use in lab experiments, the future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide are numerous and exciting.
Synthesis Methods
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. The resulting product is then purified using chromatography. This method has been optimized to yield high purity and high yield of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Scientific Research Applications
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has shown efficacy in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been investigated in detail.
properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-5-7-19(16(2)10-15)23-12-21(20-11-18(25)6-8-22(20)28-23)24(29)27-14-17-4-3-9-26-13-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGPHBUPLFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)
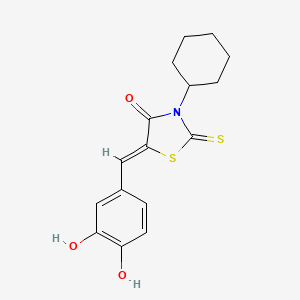
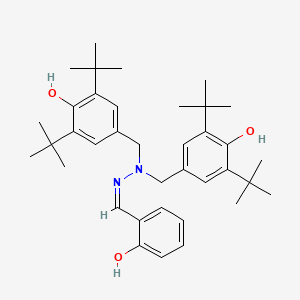
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
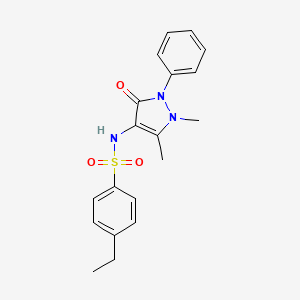
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
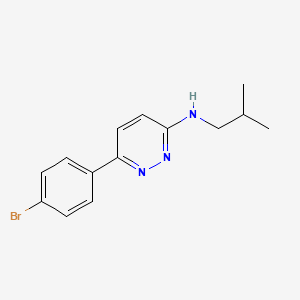
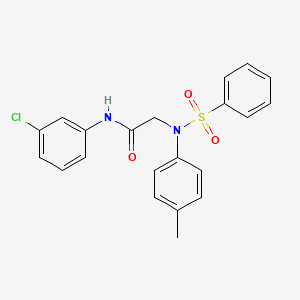
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)